molecular formula C24H19ClN2O3S2 B2631038 ETHYL 4-(4-CHLOROPHENYL)-2-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE CAS No. 671198-60-0

ETHYL 4-(4-CHLOROPHENYL)-2-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B2631038
CAS No.: 671198-60-0
M. Wt: 483
InChI Key: GUOSZJMTLLODDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-(4-CHLOROPHENYL)-2-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-CHLOROPHENYL)-2-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, various functional groups are introduced through electrophilic substitution reactions.

    Introduction of the Chlorophenyl Group: This step involves the chlorination of a phenyl ring followed by its attachment to the thiophene core.

    Attachment of the Quinolylsulfanyl Group: The quinoline moiety is introduced through nucleophilic substitution reactions.

    Formation of the Carboxylate Ester: The final step involves esterification to form the ethyl carboxylate group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-CHLOROPHENYL)-2-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Both electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-CHLOROPHENYL)-2-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(4-BROMOPHENYL)-2-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
  • ETHYL 4-(4-FLUOROPHENYL)-2-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 4-(4-CHLOROPHENYL)-2-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to the specific combination of functional groups that confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-[(2-quinolin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3S2/c1-2-30-24(29)22-18(15-7-10-17(25)11-8-15)13-32-23(22)27-20(28)14-31-21-12-9-16-5-3-4-6-19(16)26-21/h3-13H,2,14H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOSZJMTLLODDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CSC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.